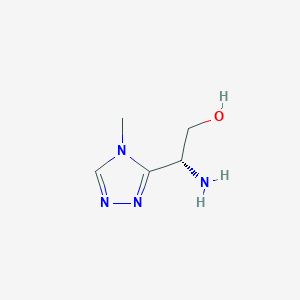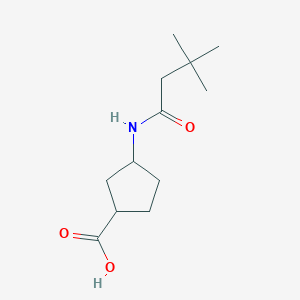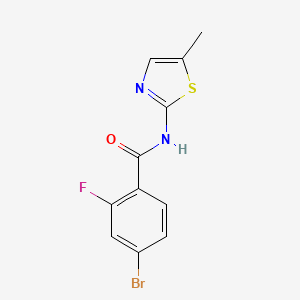![molecular formula C7H13NO2 B14917945 2-Oxa-7-azaspiro[3.5]nonan-5-ol](/img/structure/B14917945.png)
2-Oxa-7-azaspiro[3.5]nonan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-7-azaspiro[35]nonan-5-ol is a spirocyclic compound that features both an oxetane and an azaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[3.5]nonan-5-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the condensation of appropriate starting materials, such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using reagents like Oxone® in formic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[3.5]nonan-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone® and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Oxa-7-azaspiro[3.5]nonan-5-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[3.5]nonan-5-ol involves its interaction with molecular targets such as enzymes. For instance, it can bind to the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . The compound’s structure allows it to form hydrogen bonds with specific residues in the enzyme, enhancing its binding affinity and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with a smaller ring size.
Morpholine: A common structural motif in medicinal chemistry, often used as a comparison for spirocyclic compounds.
Uniqueness
2-Oxa-7-azaspiro[3.5]nonan-5-ol is unique due to its larger ring size compared to 2-Oxa-6-azaspiro[3.3]heptane, which can influence its chemical reactivity and binding properties. Its spirocyclic structure also provides metabolic robustness, making it a valuable alternative to more common structures like morpholine in drug design .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-oxa-7-azaspiro[3.5]nonan-5-ol |
InChI |
InChI=1S/C7H13NO2/c9-6-3-8-2-1-7(6)4-10-5-7/h6,8-9H,1-5H2 |
InChI Key |
KZEGPYKTEOGOEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C12COC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


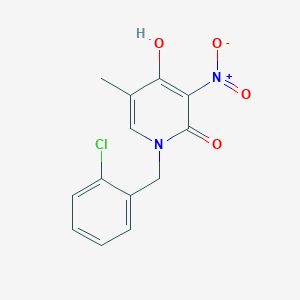
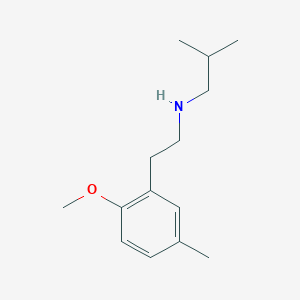
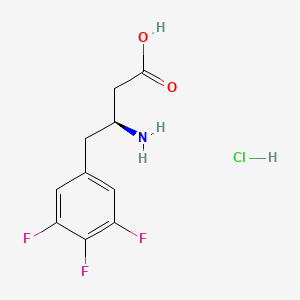
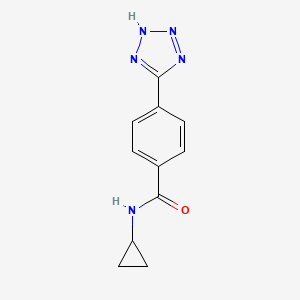
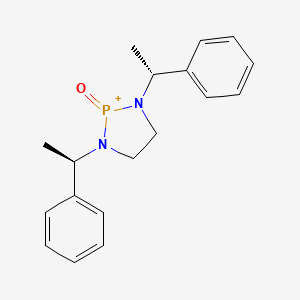
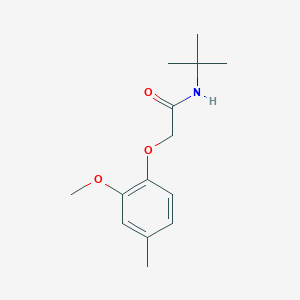
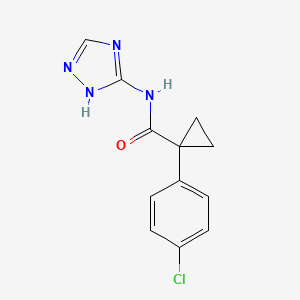
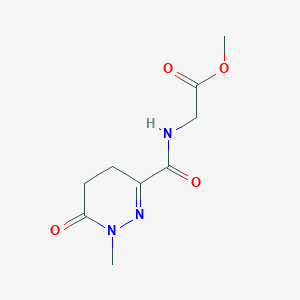
![tert-Butyl ((1S,4R,5S,8S)-8-fluoro-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14917903.png)

![n-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine](/img/structure/B14917918.png)
